Ethyl (S)-3-(tosyloxy)butanoate

Description

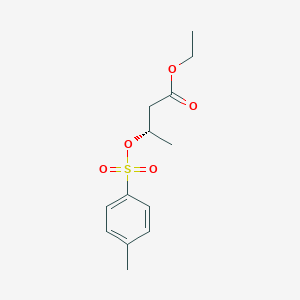

Ethyl (S)-3-(tosyloxy)butanoate is a chiral ester derivative featuring a tosyloxy (p-toluenesulfonyloxy) group at the 3-position of the butanoate backbone. This compound is structurally significant due to the tosyloxy moiety, which acts as a superior leaving group in nucleophilic substitution reactions, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its enantiomeric purity (S-configuration) is critical for applications in stereoselective transformations, such as the synthesis of β-hydroxy esters or lactones .

Properties

Molecular Formula |

C13H18O5S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

ethyl (3S)-3-(4-methylphenyl)sulfonyloxybutanoate |

InChI |

InChI=1S/C13H18O5S/c1-4-17-13(14)9-11(3)18-19(15,16)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1 |

InChI Key |

VRMISZIHZYKWHC-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCOC(=O)CC(C)OS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (S)-3-(tosyloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxybutanoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl (S)-3-hydroxybutanoate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification and subsequent tosylation reactions, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-(tosyloxy)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH) in water.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Reduction: The primary product is the corresponding alcohol.

Hydrolysis: The products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (S)-3-(tosyloxy)butanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

Medicine: It serves as a precursor in the synthesis of biologically active molecules, including potential drug candidates.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (S)-3-(tosyloxy)butanoate primarily involves its reactivity as an electrophile. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, forming new bonds and modifying molecular structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (S)-3-(tosyloxy)butanoate shares functional and structural similarities with several esters and sulfonate derivatives. Below is a comparative analysis based on reactivity, stability, and synthetic utility:

Table 1: Key Properties of this compound and Analogues

Reactivity Differences

- Leaving Group Efficiency: The tosyloxy group in this compound facilitates SN2 reactions more effectively than the hydroxyl group in Ethyl (S)-3-hydroxybutanoate. For example, tosylates undergo displacement with nucleophiles (e.g., halides, amines) under milder conditions compared to hydroxyl derivatives, which require activation .

- Electrophilicity: The electron-withdrawing dinitrobenzoyloxy group in Ethyl (S)-3-(3',5'-dinitrobenzoyloxy)butanoate increases electrophilicity at the 3-position, enabling faster nucleophilic attacks compared to the tosyloxy analogue. This property is exploited in kinetic resolutions .

Research Findings and Limitations

- Stereochemical Integrity: this compound retains its enantiomeric excess (>98% ee) during substitutions, as demonstrated in analogous systems like ethyl (S)-3-hydroxybutanoate .

- Gaps in Data: Direct comparative studies on the hydrolysis kinetics or catalytic applications of this compound versus its analogues are absent in the provided evidence. Further research is needed to quantify its thermodynamic stability and catalytic turnover in industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.